Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate
Overview
Description
Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of the Intermediate Compound: : The preparation begins with the synthesis of an intermediate compound that features the pyrido[2,3-b]pyrazine core. A common approach involves the reaction of a 1-methyl-2,3-dioxopyridine derivative with an appropriate hydrazine to form the desired core structure.
Formation of Methyl 4-(1-methyl-2,3-dioxopyrido[2,3-b]pyrazin-4-yl)methyl]benzoate: : The intermediate is then reacted with a benzoic acid derivative. Esterification occurs under specific conditions using a catalyst such as sulfuric acid or by employing coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of an alcohol (methanol).
Industrial Production Methods
The industrial scale-up involves:
Optimization of Reaction Parameters: : Temperature, pressure, and time are meticulously optimized to ensure high yield and purity.
Use of Catalysts: : Catalysts may be employed to accelerate reaction rates.
Purification Techniques: : Techniques like recrystallization, chromatography, and distillation are used to isolate and purify the final compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the benzoate moiety, often using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can target the carbonyl groups in the pyrido[2,3-b]pyrazine core, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: : Electrophilic substitution can occur on the benzene ring, enabling further functionalization. Common reagents include chlorinating agents and brominating agents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic medium.
Reduction: : Hydrogen gas with palladium on carbon.
Substitution: : Chlorine or bromine in the presence of iron(III) chloride as a catalyst.
Major Products Formed
Oxidation: : Yields benzoic acid derivatives and diketones.
Reduction: : Results in alcohols and diols.
Substitution: : Produces halogenated aromatic compounds.
Scientific Research Applications
Chemistry: : Used as a building block for synthesizing more complex molecules. Its multifaceted reactivity makes it a versatile precursor in organic synthesis.
Biology: : Serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.
Medicine: : Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: : Utilized in the development of novel materials with specific electronic and photonic properties.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : It can bind to various enzymes, altering their activity. Its interaction with specific protein receptors may influence signaling pathways.
Pathways Involved: : Includes inhibition of specific enzymes that are overexpressed in certain diseases, modulation of inflammatory pathways, and interference with cellular redox states.
Comparison with Similar Compounds
Similar Compounds
**Methyl 4-(2,3-dioxo-1H-pyrido[2,3-b]pyrazin-1-yl)methyl]benzoate
**Methyl 4-[(2-oxo-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)methyl]benzoate
Highlighting Its Uniqueness
Structure: : The specific positioning of the dioxo and ester groups provides distinct reactivity.
Applications: : Its unique interactions with biological targets make it a standout candidate in medicinal chemistry.
Synthesis: : The synthetic route for this compound is uniquely efficient in terms of yield and purity.
Properties
IUPAC Name |
methyl 4-[(1-methyl-2,3-dioxopyrido[2,3-b]pyrazin-4-yl)methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-19-13-4-3-9-18-14(13)20(16(22)15(19)21)10-11-5-7-12(8-6-11)17(23)24-2/h3-9H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUHWJAOXSBEHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC=C2)N(C(=O)C1=O)CC3=CC=C(C=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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